molecular formula C22H34O4 B1214695 Annosquamosin A CAS No. 192584-48-8

Annosquamosin A

Cat. No.: B1214695
CAS No.: 192584-48-8
M. Wt: 362.5 g/mol
InChI Key: FCHGRGOUMXZTFS-QZRFJHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Annosquamosin a belongs to the class of organic compounds known as kaurane diterpenoids. These are diterpene alkaloids with a structure that is based on the kaurane skeleton. Kaurane is a tetracyclic compound that arises by cyclisation of a pimarane precursor followed by rearrangement. It possesses a [3, 2, 1]-bicyclic ring system with C15-C16 bridge connected to C13, forming the five-membered ring D. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.

Properties

CAS No.

192584-48-8

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

[(5R,9S,13S,14S)-5-formyl-14-hydroxy-5,9-dimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate

InChI

InChI=1S/C22H34O4/c1-15(24)26-14-22(25)12-21-10-7-17-19(2,13-23)8-4-9-20(17,3)18(21)6-5-16(22)11-21/h13,16-18,25H,4-12,14H2,1-3H3/t16-,17?,18?,19-,20+,21?,22+/m0/s1

InChI Key

FCHGRGOUMXZTFS-QZRFJHGNSA-N

SMILES

CC(=O)OCC1(CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C=O)O

Isomeric SMILES

CC(=O)OC[C@@]1(CC23CCC4[C@](CCC[C@]4(C2CC[C@H]1C3)C)(C)C=O)O

Canonical SMILES

CC(=O)OCC1(CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C=O)O

melting_point

215-216°C

physical_description

Solid

Synonyms

16beta-hydroxy-17-acetoxy-ent-kauran-19-al
annosquamosin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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